2-Amino-1-naphthalenethiol
Description
This compound is of interest in organic synthesis, materials science, and pharmaceutical research due to its dual reactive sites, which enable diverse chemical modifications.
Properties
CAS No. |
53338-20-8 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-aminonaphthalene-1-thiol |
InChI |
InChI=1S/C10H9NS/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2 |
InChI Key |
BSZMQMCPMFBCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfonic Acid Derivatives
Examples :
Key Differences :
- Functional Groups : These analogs replace the thiol (-SH) group with sulfonic acid (-SO₃H), significantly altering reactivity. Sulfonic acids are strong acids and excellent for dye synthesis or surfactants, whereas thiols are nucleophilic and redox-active .
- Storage : Sulfonic acids are typically hygroscopic and require dry storage, while thiols may need inert atmospheres to prevent oxidation .
1-Amino-2-naphthol Hydrochloride (CAS 1198-27-2)
Structural Features :
- Contains hydroxyl (-OH) and amino (-NH₂) groups at the 2- and 1-positions, respectively, with a hydrochloride salt.
Comparison :
- Reactivity: The hydroxyl group in 1-amino-2-naphthol hydrochloride enables electrophilic substitution (e.g., sulfonation), while the thiol group in 2-amino-1-naphthalenethiol facilitates metal coordination or disulfide formation .
- Solubility : The hydrochloride salt form enhances water solubility compared to the neutral thiol compound .
(R)-2-Amino-3-(naphthalen-1-yl)propanoic Acid (CAS 78306-92-0)
Structural Features :
- A chiral amino acid derivative with a naphthalene substituent and a carboxylic acid group (-COOH).
Comparison :
- Functionality : The carboxylic acid group enables peptide coupling or zwitterionic behavior, contrasting with the thiol’s reducing properties.
- Biological Relevance: Chiral centers (e.g., R-configuration) make this compound relevant in drug design, whereas this compound may serve as a ligand in catalysis .
Amino(2-naphthyl)acetic Acid Hydrochloride (CAS 433292-03-6)
Structural Features :
- Combines a naphthalene ring with an amino-acetic acid backbone and hydrochloride salt.
Comparison :
2-(Phenethylamino)-1-phenylethanol (CAS 4164-20-9)
Structural Features :
- Ethanol backbone with phenethylamine and phenyl substituents.
Comparison :
- Applications: Used as a pharmaceutical intermediate (e.g., adrenergic agents), whereas this compound’s thiol group may prioritize use in polymer stabilization or heavy metal chelation .
- Reactivity: The ethanol group allows for esterification or oxidation, unlike the thiol’s propensity for oxidation to disulfides .
Research Implications and Gaps
- Structural Diversity : Positional isomerism (e.g., 1- vs. 2-substitution) and functional groups dictate reactivity and applications.
- Data Limitations: Physical property data (melting points, solubility) for this compound are absent in the provided evidence, highlighting a need for experimental characterization.
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